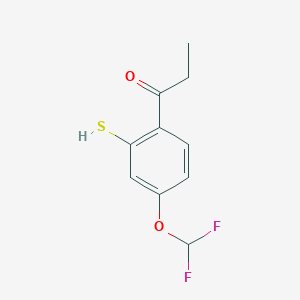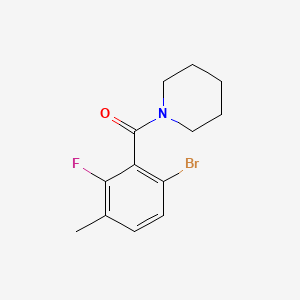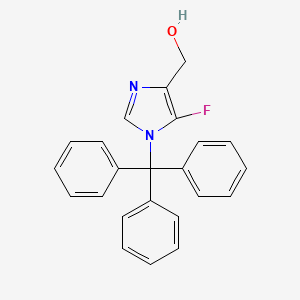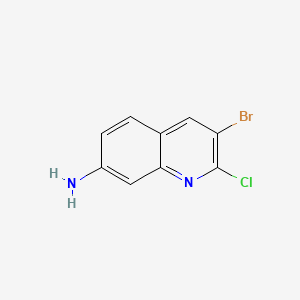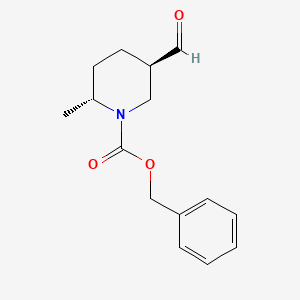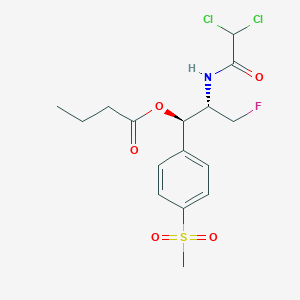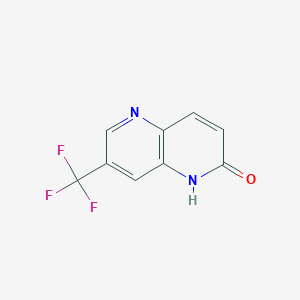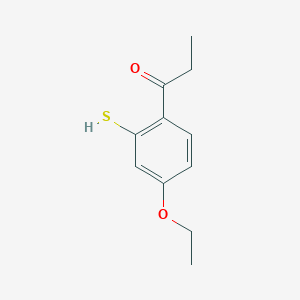
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids. It features a pyridine ring substituted with a methoxy group and an amino group, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(6-methoxypyridin-3-yl)propanoic acid.
Protection of Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the Intermediate: The protected amino acid is then subjected to various reactions, including coupling reactions, to form the desired intermediate.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted pyridine derivatives.
科学的研究の応用
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
3-(6-Methoxypyridin-3-yl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(6-methoxypyridin-3-yl)propanoic acid: Contains a Boc-protected amino group, used as an intermediate in synthesis.
Uniqueness
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid dihydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in research and industry.
特性
分子式 |
C9H14Cl2N2O3 |
|---|---|
分子量 |
269.12 g/mol |
IUPAC名 |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13;;/h2-3,5,7H,4,10H2,1H3,(H,12,13);2*1H/t7-;;/m0../s1 |
InChIキー |
RCADMWLCRFMXRR-KLXURFKVSA-N |
異性体SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N.Cl.Cl |
正規SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (S)-(7-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14041518.png)
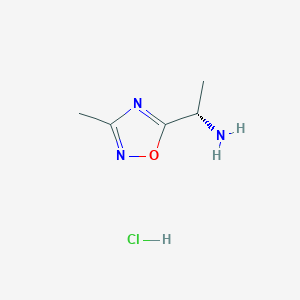
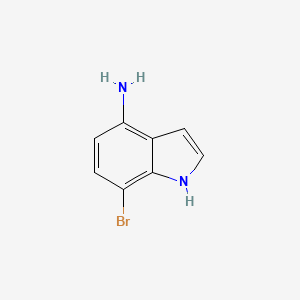
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
